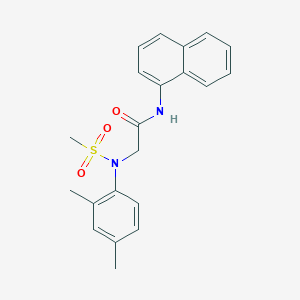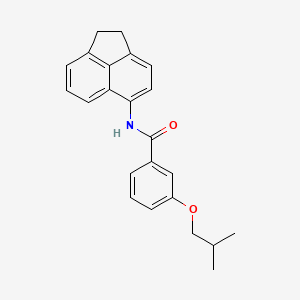
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide, also known as EPTC, is a chemical compound that belongs to the phenothiazine family. EPTC is a synthetic compound that has been used in various scientific research applications due to its unique properties.
作用機序
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is known to act as a dopamine uptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration is thought to be responsible for the therapeutic effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of dopamine uptake, inhibition of acetylcholinesterase activity, and inhibition of monoamine oxidase activity. N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has also been shown to have antipsychotic and sedative effects.
実験室実験の利点と制限
One advantage of using N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in lab experiments is its ability to inhibit dopamine uptake, which makes it a useful tool for studying the effects of dopamine on the central nervous system. However, one limitation of using N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is its potential toxicity, which can be harmful to both the researcher and the subject.
将来の方向性
There are several future directions for the use of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in scientific research. One direction is to investigate the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on other neurotransmitters, such as serotonin and norepinephrine. Another direction is to study the potential therapeutic effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, future research could focus on developing safer and more effective derivatives of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide for use in scientific research.
In conclusion, N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide is a synthetic compound that has been used in various scientific research applications. Its unique properties, including its ability to inhibit dopamine uptake, make it a useful tool for studying the effects of dopamine on the central nervous system. However, its potential toxicity is a limitation that must be taken into consideration. Future research could focus on investigating the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on other neurotransmitters and developing safer and more effective derivatives for use in scientific research.
合成法
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide can be synthesized by reacting 2-ethylphenylamine with 10-chlorophenothiazine in the presence of a base such as sodium hydroxide. The reaction yields N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide as a white solid that can be purified by recrystallization.
科学的研究の応用
N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide has been used in various scientific research applications, including but not limited to, studying the effects of phenothiazines on the central nervous system, investigating the role of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide in the inhibition of dopamine uptake, and analyzing the effects of N-(2-ethylphenyl)-10H-phenothiazine-10-carboxamide on the activity of enzymes.
特性
IUPAC Name |
N-(2-ethylphenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-15-9-3-4-10-16(15)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h3-14H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGIVWSRVMZLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
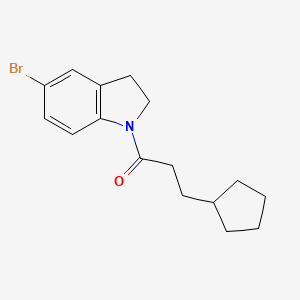
![4-ethoxy-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5815624.png)

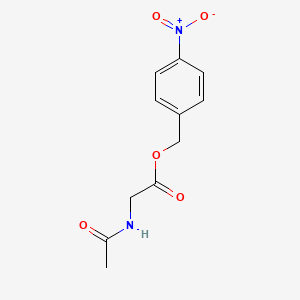
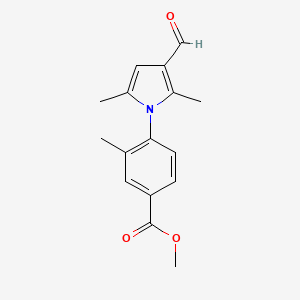
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
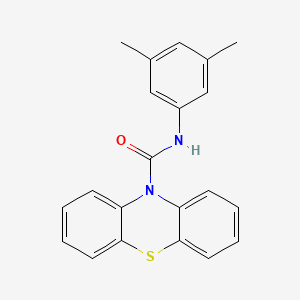
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)
